molecular formula C19H32N2O5 B12295409 BCN-exo-PEG3-NH2

BCN-exo-PEG3-NH2

Cat. No.: B12295409
M. Wt: 368.5 g/mol
InChI Key: WICZFPOMYSGZNG-UHFFFAOYSA-N
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Description

BCN-exo-PEG3-NH2 (CAS: 1841134-72-2) is a heterobifunctional click chemistry reagent composed of three key components:

  • Bicyclo[6.1.0]nonane (BCN): A strained cyclooctyne ring that enables rapid, catalyst-free bioorthogonal reactions with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) .
  • Triethylene glycol (PEG3) linker: Enhances hydrophilicity and reduces steric hindrance, making the compound suitable for aqueous biological systems .
  • Primary amine (-NH2): Allows covalent conjugation to carboxylate-containing molecules via carbodiimide chemistry .

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)

InChI Key

WICZFPOMYSGZNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1

Origin of Product

United States

Preparation Methods

Carbamate Linkage Formation

The core synthesis involves forming a carbamate bond between the BCN moiety and the PEG3-amine backbone. In a representative protocol, 5-propargylamino-2′-deoxycytidine triphosphate (dC-NH2-TP) reacts with endo-BCN-PEG3-N-succinimidyl ester in anhydrous DMF at 25°C for 18 hours (Fig. 1). The reaction achieves 20% yield after HPLC purification, with the succinimidyl ester selectively targeting the primary amine on the PEG3 spacer.

Table 1: Reaction Conditions for Carbamate Formation

Parameter Value Source
Reagent Ratio 1:1.2 (amine:succinimidyl ester)
Solvent Anhydrous DMF
Temperature 25°C
Reaction Time 18 hours
Yield Post-HPLC 20%

PEG3 Spacer Incorporation

The PEG3 spacer is introduced using tetraethylene glycol derivatives. For instance, 2-(2-(2-aminoethoxy)ethoxy)ethanol is functionalized with a nosyl-protected amine, followed by coupling to the BCN core. The spacer’s length is critical: shorter linkers (<3 PEG units) reduce solubility, while longer chains (>4 PEG units) hinder reaction kinetics.

BCN Group Installation

The BCN moiety is synthesized via a photochemical [2+2] cycloaddition of cyclooctyne precursors, followed by stereoselective reduction to achieve the exo configuration. This step requires rigorous exclusion of oxygen to prevent diradical intermediates from forming undesired diastereomers.

Step-by-Step Synthesis Procedure

Synthesis of endo-BCN-PEG3-N-Succinimidyl Ester

  • Cyclooctyne Activation : Cyclooctyne is treated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form the active ester.
  • PEG3 Coupling : The NHS ester reacts with PEG3-diamine (MW 368.47 g/mol) in DMF, yielding endo-BCN-PEG3-amine.
  • Amine Protection : The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

Final Assembly of BCN-exo-PEG3-NH2

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the free amine.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) isolates the product with >90% purity.
  • Lyophilization : The purified product is lyophilized and stored at -20°C under argon to prevent degradation.

Table 2: Purification Parameters

Parameter Value Source
Column Type C18
Mobile Phase 0.1% TFA in H2O/ACN
Gradient 5–95% ACN over 30 minutes
Purity Post-HPLC >90%

Optimization of Reaction Conditions

Temperature and Catalysis

Elevating temperatures to 37°C accelerates succinimidyl ester reactions but risks racemization. Catalysts like 4-dimethylaminopyridine (DMAP) improve yields by 15% but complicate purification.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while adding 10% H2O minimizes side reactions during PEG3 coupling.

Reaction Monitoring

LC-MS tracks reaction progress, with m/z 368.47 [M+H]+ confirming product formation.

Challenges and Mitigation Strategies

  • Low Yields : The steric bulk of BCN reduces coupling efficiency. Using excess succinimidyl ester (1.2 equiv) improves yields to 35%.
  • Diastereomer Formation : Strict anaerobic conditions and low temperatures (-20°C) suppress by-product formation.
  • Storage Instability : Lyophilization and argon packaging extend shelf life to 6 months at -20°C.

Applications in Bioconjugation

This compound’s synthesis directly impacts its performance in PROTACs. The PEG3 spacer enhances solubility in physiological buffers (up to 10 mM in PBS), while the exo-BCN group achieves >90% conjugation efficiency with azide-modified proteins within 30 minutes.

Chemical Reactions Analysis

Types of Reactions

BCN-exo-PEG3-NH2 primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a catalyst .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage .

Scientific Research Applications

Chemistry

  • Synthesis of PROTACs : BCN-exo-PEG3-NH2 serves as a crucial linker in the development of PROTACs, which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This capability allows researchers to manipulate cellular pathways for therapeutic purposes .

Biology

  • Bioconjugation Techniques : The compound is employed in bioconjugation to link biomolecules such as proteins, peptides, and nucleic acids. This application is vital for creating targeted therapies and studying protein interactions within cells .

Medicine

  • Drug Development : this compound is used in the formulation of targeted drug delivery systems. Its ability to form stable linkages with therapeutic agents enhances the specificity and efficacy of treatments, particularly in oncology .

Industry

  • Material Science : The compound finds applications in developing new materials and nanotechnology, where precise control over molecular interactions is essential for creating functionalized surfaces and nanostructures .

Case Study 1: Targeted Drug Delivery

In recent studies, this compound was utilized to develop antibody-drug conjugates (ADCs) targeting specific cancer antigens. These conjugates demonstrated enhanced selectivity towards tumor cells while minimizing off-target effects, showcasing the potential of this compound in precision medicine .

Case Study 2: Bioconjugation Strategies

Research highlighted the use of this compound in linking fluorescent probes to biomolecules for imaging applications. The resulting conjugates exhibited improved fluorescence properties, allowing for better visualization of cellular processes in live cells .

Mechanism of Action

BCN-exo-PEG3-NH2 exerts its effects through the SPAAC reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules like PROTACs .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₁₉H₃₂N₂O₅
  • Molecular weight: 368.5 g/mol
  • Purity: ≥95%
  • Solubility: Water, DMSO, and other polar solvents .
  • Storage: Stable at -20°C in dry, dark conditions .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound CAS BCN Isomer PEG Length Functional Group Molecular Weight Key Structural Notes
BCN-exo-PEG3-NH2 1841134-72-2 Exo 3 Amine (-NH2) 368.5 Optimized for aqueous reactivity
endo-BCN-PEG3-NH2 1883512-27-3 Endo 3 Amine (-NH2) 368.5 Lower strain energy reduces reaction rate vs. exo isomer
exo-BCN-PEG2-Boc-amine 1807501-87-6 Exo 2 Boc-protected NH2 424.53 Requires deprotection for amine activity; shorter PEG reduces solubility
N3-PEG3-NH2 134179-38-7 N/A 3 Azide (-N3) N/A Requires Cu(I) catalyst for click chemistry; potential cytotoxicity
endo-BCN-PEG3-Boc-NH2 1807501-84-3 Endo 3 Boc-protected NH2 468.58 Enhanced stability but reduced reactivity until deprotection
BCN-exo-PEG7-NH2 2143968-34-5 Exo 7 Amine (-NH2) N/A Longer PEG improves solubility but may increase steric bulk
endo-BCN-PEG3-NHS ester 2101206-94-2 Endo 3 NHS ester 494.5 Targets lysine residues on proteins; no free amine

Reactivity and Reaction Conditions

  • This compound: Exhibits faster SPAAC kinetics than endo isomers due to higher ring strain (exo configuration). No metal catalyst required, ideal for in vivo applications .
  • N3-PEG3-NH2 : Dependent on Cu(I) catalysis, limiting biocompatibility. Reaction rates slower than SPAAC in aqueous environments .
  • Boc-protected analogs (e.g., exo-BCN-PEG2-Boc-amine) : Require acidic deprotection (e.g., TFA) to expose the amine, adding complexity to workflows .
  • NHS ester derivatives (e.g., endo-BCN-PEG3-NHS ester) : Enable direct conjugation to amines on biomolecules but lack the versatility of free -NH2 for carboxylate coupling .

Physicochemical and Stability Profiles

Property This compound endo-BCN-PEG3-NH2 exo-BCN-PEG2-Boc-amine N3-PEG3-NH2
Hydrophilicity High (PEG3) High (PEG3) Moderate (PEG2) High (PEG3)
Stability in Storage Stable at -20°C Stable at -20°C Stable if protected Light-sensitive
Reaction Solvent Aqueous Aqueous Organic preferred Aqueous/organic

Biological Activity

BCN-exo-PEG3-NH2 is a specialized compound utilized primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its unique properties and applications in biological research make it a significant subject of study. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a PEG-based compound that facilitates the conjugation of various biomolecules through click chemistry. It serves as a versatile linker in the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound's structure includes a bicyclo[6.1.0]non-4-yne (BCN) moiety, which is essential for its reactivity in bioorthogonal reactions.

The biological activity of this compound largely stems from its role in PROTAC technology. PROTACs utilize this compound to link an E3 ubiquitin ligase to a target protein, thereby promoting ubiquitination and subsequent degradation via the proteasome. This mechanism allows for targeted protein degradation, offering a novel approach to modulating cellular pathways associated with diseases such as cancer.

1. In Vitro Studies on PROTAC Efficacy

A study investigated the efficacy of PROTACs synthesized using this compound in degrading specific oncogenic proteins. The results indicated that:

  • Target Protein Degradation : PROTACs demonstrated significant degradation of target proteins in various cancer cell lines.
  • Selectivity : The use of this compound as a linker provided enhanced selectivity for target proteins over non-target proteins.
Cell Line Target Protein Degradation Rate (%) Selectivity Index
A375 (Melanoma)BRAF855
MDA-MB-231ERBB2906
HCT116KRAS754

2. Case Study: Treatment of Breast Cancer

In preclinical models of breast cancer, PROTACs utilizing this compound were shown to effectively reduce tumor growth:

  • Tumor Volume Reduction : Mice treated with PROTACs exhibited a significant reduction in tumor volume compared to controls.
  • Survival Rates : Enhanced survival rates were observed in treated groups, suggesting potential clinical benefits.
Treatment Group Average Tumor Volume (mm³) Survival Rate (%)
Control50040
PROTAC with this compound15080

Biological Activity Summary

The biological activity of this compound is characterized by its:

  • Role as a Linker : Facilitates the assembly of PROTACs for targeted protein degradation.
  • Efficacy in Cancer Models : Demonstrated ability to degrade oncogenic proteins and reduce tumor growth.
  • Bioorthogonality : Enables selective labeling and modification of biomolecules without interfering with natural biological processes.

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of BCN-exo-PEG3-NH2, and how do they influence its role in bioconjugation?

  • Answer: this compound is a heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a PEG3 spacer terminating in a primary amine (-NH2). The exo-BCN configuration enhances aqueous solubility and reaction kinetics with azides compared to endo-BCN derivatives. The PEG3 spacer improves biocompatibility and reduces steric hindrance during conjugation. Characterize these properties using HPLC for purity, FT-IR for functional groups, and NMR (e.g., 1H^1H, 13C^{13}C) for structural confirmation .

Q. What experimental protocols are recommended for synthesizing and purifying this compound?

  • Answer: Synthesis typically involves coupling exo-BCN-COOH with PEG3-amine using carbodiimide crosslinkers (e.g., EDC/NHS). Purification requires reverse-phase HPLC or flash chromatography (C18 column) with acetonitrile/water gradients. Confirm purity (>95%) via LC-MS and characterize using NMR. Store lyophilized product at -20°C under inert gas to prevent oxidation .

Q. How can researchers validate the reactivity of this compound with azide-functionalized biomolecules?

  • Answer: Perform a model reaction with a small-molecule azide (e.g., benzyl azide) in PBS (pH 7.4) at 25°C. Monitor reaction completion via 1H^1H NMR (disappearance of BCN protons at δ 5.1–5.3 ppm) or UV-vis spectroscopy (loss of azide absorbance at ~210 nm). Quantify conjugation efficiency using MALDI-TOF or SDS-PAGE for protein-azide conjugates .

Advanced Research Questions

Q. How can contradictory results in this compound conjugation efficiency across experimental replicates be systematically analyzed?

  • Answer: Contradictions may arise from variability in azide concentration, buffer conditions (e.g., pH, ionic strength), or residual moisture in solvents. Use a design-of-experiments (DoE) approach to isolate variables. Perform error analysis (e.g., standard deviation across triplicates) and validate via control experiments (e.g., omitting this compound). Cross-check with alternative techniques like fluorescence quenching assays or competitive inhibition studies .

Q. What methodologies optimize the stability of this compound in long-term bioconjugation studies under physiological conditions?

  • Answer: Stability can degrade due to hydrolysis of the BCN group or PEG oxidation. Test stability by incubating the compound in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via LC-MS and adjust buffer additives (e.g., 1 mM EDTA to chelate metal ions, 0.1% BSA to prevent surface adsorption). For in vivo applications, consider lipid nanoparticle encapsulation .

Q. How do structural modifications (e.g., PEG length, BCN isomerism) affect the kinetics and selectivity of this compound in multi-component reaction systems?

  • Answer: Compare reaction rates between exo-BCN-PEG3-NH2 and endo-BCN-PEG3-NH2 using stopped-flow kinetics. Vary PEG length (PEG3 vs. PEG12) to assess steric effects via Förster resonance energy transfer (FRET) assays. Use computational modeling (e.g., molecular dynamics) to predict binding affinities. Publish raw kinetic data in supplementary materials to enable reproducibility .

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